molecular formula C16H18N2O2 B8495477 4-butyl-N-(4-nitrophenyl)aniline

4-butyl-N-(4-nitrophenyl)aniline

Cat. No. B8495477
M. Wt: 270.33 g/mol
InChI Key: IMFHXHRFEJDMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(4-nitrophenyl)aniline is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-N-(4-nitrophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-N-(4-nitrophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-butyl-N-(4-nitrophenyl)aniline

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-butyl-N-(4-nitrophenyl)aniline

InChI

InChI=1S/C16H18N2O2/c1-2-3-4-13-5-7-14(8-6-13)17-15-9-11-16(12-10-15)18(19)20/h5-12,17H,2-4H2,1H3

InChI Key

IMFHXHRFEJDMJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet was added 4-n-butylaniline (48.5 grams, 0.325 moles), 1-fluoro-4-nitrobenzene (15.3 grams, 0.108 moles) and anhydrous methyl sulfoxide (120 ml). The contents of the flask were heated at 100° C. for 3 days; cooled to room temperature; partitioned between diethyl ether (300 ml) and water (100 ml). The ether extract was washed with water (4×100 ml) followed by brine (2×50 ml). The ether extract was dried over anhydrous magnesium sulfate, filtered and concentrated m vacuo to yield a brown oily residue. The residue was re-crystallized from hexane (300 ml) to yield 18.4 grams of product as a yellow solid. 1H NMR (CDCl3) δ 8.1(d, 2H), 7.2(d, 2H), 7.15(d, 2H), 6.9(d, 2H), 6.3(bs, 1H), 2.6(t 2H), 1.6(pent, 2H), 1.4(hextet, 2H), 0.9(t, 3H).
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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